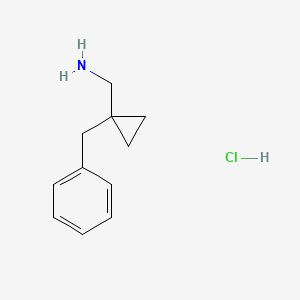

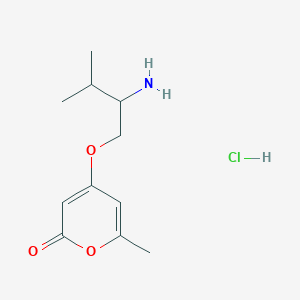

(1-Benzylcyclopropyl)methanamine hydrochloride

Descripción general

Descripción

Molecular Structure Analysis

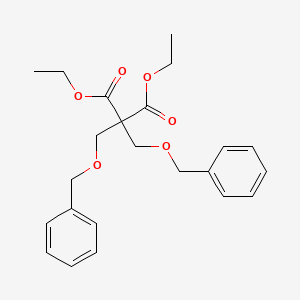

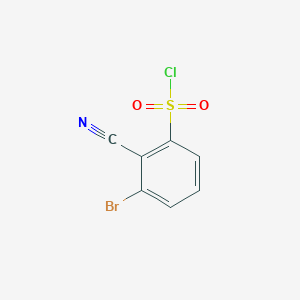

The molecular formula of “(1-Benzylcyclopropyl)methanamine hydrochloride” is C11H16ClN . The average mass is 197.704 Da and the monoisotopic mass is 197.097122 Da .Physical And Chemical Properties Analysis

“(1-Benzylcyclopropyl)methanamine hydrochloride” has a molecular weight of 161.25 . It is stored at room temperature and is a liquid in its physical form .Aplicaciones Científicas De Investigación

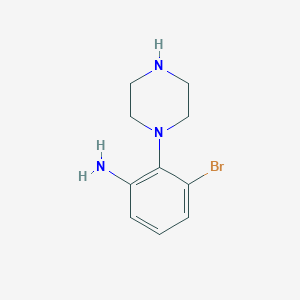

Novel Aryloxyethyl Derivatives of 1-(1-Benzoylpiperidin-4-yl)methanamine

- Application: This research focuses on the synthesis of novel derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine, which are "biased agonists" of serotonin 5-HT1A receptors. They showed potential as antidepressant drug candidates due to their significant activity in ERK1/2 phosphorylation and antidepressant-like effects in rat models (Sniecikowska et al., 2019).

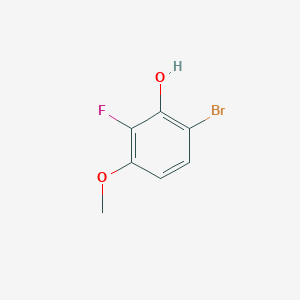

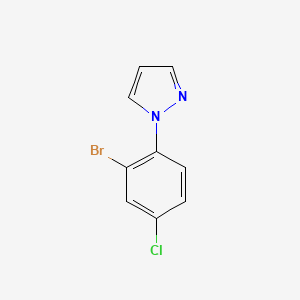

Synthesis and Antimicrobial Evaluation of 1-(1H-Benzotriazol-1-yl)-1-Substituted Phenyl Methanamine Derivatives

- Application: This study synthesized various derivatives of 1-(1H-benzotriazol-1-yl)-1-substituted phenyl methanamine and evaluated their antibacterial and antifungal activities. The derivatives exhibited a range of activities, indicating potential for antimicrobial applications (Visagaperumal et al., 2010).

Synthesis of BCP Benzylamines From 2-Azaallyl Anions

- Application: This research involved synthesizing BCP benzylamines through the reaction of [1.1.1]propellane with 2-azaallyl anions, derived from N-benzyl ketimines. It highlighted the potential of BCP benzylamines in medicinal chemistry due to their role as a scaffold in drug candidates (Shelp & Walsh, 2018).

Synthesis of N′-substituted N-(1-phenylcyclopentylmethyl)oxamides

- Application: This paper describes the synthesis of new derivatives of (1-phenylcyclopentyl)methanamine, which showed a broad spectrum of biological activities. These compounds could have implications in various therapeutic areas due to their diverse biological effects (Aghekyan et al., 2013).

Antibacterial Activity of Copper(II) Complex of 1-(1H-Benzimidazol-2-yl)-N-(tetrahydrofuran-2ylmethyl) Methanamine

- Application: This study synthesized a copper(II) complex of 1-(1H-benzimidazol-2-yl)-N-(tetrahydrofuran-2ylmethyl) methanamine, which exhibited higher antimicrobial activity compared to the free ligand. It demonstrates the potential for developing metal-based antimicrobials (Elayaperumal et al., 2014).

Safety and Hazards

The safety information for “(1-Benzylcyclopropyl)methanamine hydrochloride” indicates that it is classified under GHS05 and GHS07 . The hazard statements include H302, H314, and H335 . Precautionary statements include P260, P261, P264, P270, P271, P280, P301+P312, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P330, P363, P403+P233, P405, and P501 .

Mecanismo De Acción

- The primary target of “(1-Benzylcyclopropyl)methanamine hydrochloride” is the urinary tract. Specifically, it is used for the prophylaxis and treatment of frequently recurring urinary tract infections (UTIs) that require long-term therapy .

- Formaldehyde, generated from the hydrolysis, exhibits nonspecific bactericidal action. It is considered highly effective against bacteria .

Target of Action

Mode of Action

Pharmacokinetics

Propiedades

IUPAC Name |

(1-benzylcyclopropyl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N.ClH/c12-9-11(6-7-11)8-10-4-2-1-3-5-10;/h1-5H,6-9,12H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFYLOHBDHBHCAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(CC2=CC=CC=C2)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1-Benzylcyclopropyl)methanamine hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzyl 7-amino-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B1380885.png)

![3,4-Bis[(tetrahydro-2H-pyran-2-yl)oxy]benzeneacetaldehyde](/img/structure/B1380888.png)